Photo-lysine hydrochloride

Protein-Protein Interaction Chaperone Biology Photoaffinity Labeling

Standard co-IP and AP-MS workflows routinely miss weak, transient lysine PTM-mediated PPIs. Photo-lysine hydrochloride exploits native mammalian translational machinery for metabolic incorporation, enabling UV-triggered (~360 nm) covalent capture of these elusive interactions directly in live cells. • Superior HSP90β/HSP60 crosslinking efficiency over photo-leucine • Enables global, unbiased histone PTM reader/eraser interactome mapping • Compatible with synthetic lethality screens and covalent inhibitor target engagement studies Supplied ≥98% pure; stored at -20°C, shipped ambient.

Molecular Formula C6H14Cl2N4O2
Molecular Weight 245.10 g/mol
Cat. No. B1150410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-lysine hydrochloride
Molecular FormulaC6H14Cl2N4O2
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESC(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1
InChIKeyGBAFFVBIGOWXIB-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photo-lysine Hydrochloride for Photo-Crosslinking


Photo-lysine hydrochloride (also known as H-L-Photo-lysine HCl or DiAzKs hydrochloride) is a synthetic, diazirine-containing lysine amino acid designed for photoaffinity labeling (PAL) and the covalent capture of protein-protein interactions (PPIs) upon activation with ultraviolet (UV) light (~350–370 nm) [1]. It is a key member of the class of photo-reactive unnatural amino acids (UAAs) that leverage the inherent translational machinery of cells for metabolic incorporation, enabling the study of dynamic and transient molecular interactions in their native cellular contexts [1]. This compound is specifically engineered to target lysine post-translational modifications (PTMs) and the protein 'readers' and 'erasers' that recognize them, offering a distinct alternative to other photoreactive amino acids like photo-leucine or photo-methionine [1].

Workflow Photoaffinity labeling (UV ~350-370 nm) for covalent PPI capture in live cells.
Mechanism Metabolic incorporation via endogenous lysyl-tRNA synthetase; no orthogonal pairs needed.
Probe Type Targets lysine PTM reader/eraser proteins; distinct from leucine or methionine photoreactive probes.

Why Generic Photo-Lysine Analogs Fail


A direct, one-to-one substitution of Photo-lysine hydrochloride with other diazirine-containing analogs—such as photo-leucine, photo-methionine, or other lysine-based photocrosslinkers like DiZPK or AbK—is scientifically unsound and will compromise experimental outcomes. The differentiating factor lies in the precise chemical structure of the side chain modification, which dictates the compound's recognition by specific endogenous aminoacyl-tRNA synthetases, its efficiency of ribosomal incorporation, and, most critically, the spatial reach and chemical selectivity of the reactive carbene intermediate formed upon UV activation [1]. For instance, while photo-leucine is incorporated by the leucine-tRNA synthetase, Photo-lysine is recognized by the lysine-tRNA synthetase, leading to the labeling of distinct proteomic subsets [1]. Furthermore, the lysine-based scaffold of Photo-lysine hydrochloride is essential for targeting proteins that interact specifically with lysine residues and their post-translational modifications (e.g., acetylation, methylation), a functional class that is entirely inaccessible to leucine or methionine analogs [2]. The following quantitative evidence demonstrates that choosing Photo-lysine hydrochloride over its closest comparators is not an interchangeable option but a necessary, performance-defining decision.

Photo-Leucine substitution

Recognition by leucyl-tRNA synthetase may shift labeled proteomic subset away from lysine-specific interactions; PTM reader capture may not reproduce.

Photo-Methionine substitution

Methionine-based probes lack lysine-side-chain mimetic; lysine PTM interactome studies may not be supported and may require independent validation.

Photo-lysine Hydrochloride Comparative Evidence


Chaperone Crosslinking Efficiency vs. Photo-Leucine

In a direct head-to-head cellular assay, Photo-lysine hydrochloride demonstrated unequivocally higher photo-crosslinking efficiency than the comparator photo-leucine for capturing the interaction between two key chaperone proteins, HSP90β and HSP60. This was assessed by the robust formation of cross-linked protein complexes following UV irradiation, as visualized by immunoblotting. The quantified difference, while not expressed as a specific numerical value in the primary literature, is consistently reported as 'higher efficiency' and 'robust cross-linking' for Photo-lysine compared to a weaker or absent signal for photo-leucine under identical experimental conditions [1]. This difference translates to a higher yield of captured protein complexes, making Photo-lysine the superior reagent for studying chaperone machinery.

Chaperone Crosslinking
Reported comparison
Photo-lysine: robust HSP90β–HSP60 crosslinking reported.
Photo-leucine: lower or undetectable signal under same conditions.
Supports chaperone PPI capture workflow.
Band intensity values not disclosed; confirm in target system.
Protein-Protein Interaction Chaperone Biology Photoaffinity Labeling

Lysine PTM Reader & Eraser Capture

Photo-lysine hydrochloride is the first and only photo-reactive amino acid explicitly validated for the global identification of proteins that recognize lysine post-translational modifications (PTMs), including 'readers' (e.g., bromodomain-containing proteins) and 'erasers' (e.g., histone deacetylases) of histone modifications [1]. In contrast, other diazirine analogs like photo-leucine and photo-methionine, while effective for general PPI mapping, lack this specific utility due to their distinct incorporation sites and protein targets [2]. The target compound was successfully used in SILAC-based quantitative proteomics to identify known and novel PTM-binding proteins, including MORC3 and LAS1L, with high confidence. This application is a unique differentiator, as no head-to-head studies exist for other photo-amino acids in this context, establishing it as the tool of choice for epigenetics research.

PTM Reader/Eraser Capture
Class-level inference
55 interacting proteins identified by SILAC; no comparative data for photo-leucine/methionine in PTM context.
Supports lysine PTM interactome studies.
Review assay context; data to verify in target system.
Epigenetics Post-Translational Modifications Histone Code

Non-Perturbing Metabolic Incorporation

Photo-lysine hydrochloride is readily incorporated into nascent proteins by the endogenous mammalian translation machinery without the need for orthogonal tRNA/synthetase pairs, a feature shared with photo-leucine and photo-methionine but not with many other UAAs [1]. Crucially, this incorporation does not significantly perturb protein function. The activity of mitochondrial malate dehydrogenase (MDH2), a protein into which photo-lysine was incorporated, remained comparable to the unmodified control, demonstrating the compound's utility for functional studies [1]. While quantitative incorporation efficiency metrics (e.g., % substitution) are not provided in the primary literature for direct comparison, the qualitative evidence of high incorporation and functional retention supports its suitability for live-cell applications where other methods may introduce artifacts.

Functional Retention
Reported comparison
MDH2 enzymatic activity remained comparable to unmodified control after photo-lysine incorporation.
Supports non-perturbing live-cell labeling.
Confirm functional endpoints for target protein of interest.
Genetic Code Expansion Metabolic Labeling Protein Synthesis

Reagent Purity & Solubility Profile

Commercial specifications for Photo-lysine hydrochloride (as DiAzKs hydrochloride) report a purity of ≥98% (HPLC) and a favorable solubility profile, with a solubility in DMSO of 250 mg/mL and in water of 50 mg/mL . These characteristics are critical for ensuring reproducible experimental outcomes and for facilitating the preparation of concentrated stock solutions. The high water solubility, in particular, is advantageous for cell culture applications, as it minimizes the need for potentially cytotoxic organic co-solvents.

Product Specification
Data to verify
Purity ≥98% (HPLC). Solubility: DMSO 250 mg/mL, H₂O 50 mg/mL.
Supports reproducible stock preparation.
Supplier data; verify for critical quantitative work.
Reagent Quality Assay Reproducibility Compound Handling

Key Application Scenarios


Histone Modification Interactome Mapping

Based on its validated ability to capture lysine PTM 'readers' and 'erasers' [1], Photo-lysine hydrochloride is the premier reagent for global, unbiased interactome mapping of histone modifications. This application is central to epigenetic drug discovery, where identifying the protein complexes that 'read' and 'erase' specific histone marks (e.g., H3K9me3, H3K27ac) can reveal novel therapeutic targets for cancer and other diseases [1].

Chaperone-Client Interaction Capture

The demonstrated superior efficiency in crosslinking chaperone proteins like HSP90β and HSP60 over photo-leucine [1] positions Photo-lysine as the tool of choice for studying dynamic chaperone networks. This is invaluable for research into protein folding diseases (e.g., neurodegenerative disorders) and for assessing the mechanism of action of HSP90 inhibitors in cancer, where capturing weak or transient client interactions is often a major technical hurdle [1].

Synthetic Lethality Target Profiling in Oncology

Given its ability to capture specific protein complexes like the Ku70/Ku80 heterodimer, a key component of the DNA damage repair machinery [1], Photo-lysine can be deployed in synthetic lethality screens. By incorporating the probe into cells with specific genetic backgrounds (e.g., BRCA1/2 mutant cancer cells), researchers can identify context-specific protein interactions that become essential for survival, thereby uncovering new drug targets for personalized cancer therapy.

Target Engagement for Lysine-Targeted Covalent Inhibitors & PROTACs

The lysine-specific nature of Photo-lysine makes it an ideal chemical biology tool for target engagement studies of compounds that covalently modify lysine residues. This includes a growing class of lysine-targeted covalent inhibitors and PROTACs. By using Photo-lysine to crosslink the endogenous target proteome, researchers can assess the selectivity and off-target profile of these advanced therapeutic modalities in a live-cell context, providing critical data for lead optimization.

Application
Selection Property
Validation Focus
Histone PTM interactome mapping
Validated lysine PTM reader/eraser capture
SILAC-based proteomic identification
Chaperone-client interaction studies
Reported higher efficiency for HSP90β/HSP60 crosslinking
Confirm crosslinking in target chaperone system
Synthetic lethality interaction profiling
Captures DNA repair complexes (e.g., Ku70/Ku80)
Context-specific PPI validation in mutant lines
Target engagement for lysine-directed covalent inhibitors
Lysine-specific crosslinking utility
Off-target profiling by quantitative proteomics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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